Home > Products > Screening Compounds P115002 > 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one -

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

Catalog Number: EVT-14043529
CAS Number:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one is a complex organic compound featuring a spirocyclic structure that includes both nitrogen and oxygen atoms. This compound is characterized by its unique arrangement of functional groups, which contribute to its potential biological activities. The presence of a benzyl group enhances its chemical properties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Source

The compound can be synthesized from various precursors through several organic reactions. Its structural uniqueness has attracted attention for applications in drug development and biological studies.

Classification

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one belongs to the class of spirocyclic compounds, specifically diazaspiro compounds, which are known for their diverse biological activities. These compounds are often studied for their potential in therapeutic applications, including antitumor and antiviral properties.

Synthesis Analysis

Methods

The synthesis of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one typically involves multi-step synthetic routes that include:

  1. Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving appropriate linear precursors containing amine and ketone functionalities.
  2. Introduction of Functional Groups: The benzyl group and the oxa ring are introduced through methods such as alkylation or substitution reactions.

Technical Details

Common synthetic routes may involve the following steps:

  • Cyclization: Utilizing amines and cyclic ketones under controlled conditions to form the spiro structure.
  • Functionalization: Introducing the benzyl group via nucleophilic substitution or other alkylation methods.

Reagents such as sodium hydride or potassium carbonate may be used to facilitate these reactions under specific temperature and pressure conditions to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can be represented as C14H20N2OC_{14}H_{20}N_2O. The structure consists of a dodecane backbone with a spirocyclic arrangement involving two nitrogen atoms and one oxygen atom in the ring system.

Data

Key structural features include:

  • Spirocyclic Framework: Provides rigidity and unique steric properties.
  • Functional Groups: The presence of a carbonyl group (keto) at position 10 contributes to its reactivity.
Chemical Reactions Analysis

Reactions

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can undergo various chemical transformations:

  1. Oxidation: To introduce additional functional groups or modify existing ones.
  2. Reduction: Converting the carbonyl group to an alcohol or other reduced forms.
  3. Substitution: Nitrogen atoms can participate in nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
    These reactions can lead to derivatives with altered biological activities.
Mechanism of Action

The mechanism of action for 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to bind effectively to enzymes or receptors, modulating their activity.

Process

The binding interactions can lead to:

  • Inhibition of specific biochemical pathways.
  • Potential therapeutic effects such as antitumor or antiviral actions based on its structural characteristics.
Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with spirocyclic compounds:

  • Melting Point: Specific values may vary based on purity and synthesis method.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Reactivity: Due to the presence of functional groups such as carbonyls and nitrogen atoms, it is prone to undergo various chemical transformations.

Relevant data indicates that these properties enhance its potential applications in medicinal chemistry.

Applications

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one has significant potential in various scientific fields:

  1. Medicinal Chemistry: It serves as a lead compound for drug discovery due to its unique structural features and biological activity.
  2. Biological Studies: Used in research to understand enzyme interactions and molecular mechanisms in disease processes.
  3. Pharmaceutical Development: Potential applications include developing new therapies targeting specific diseases like cancer or viral infections.
Introduction to 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one in Contemporary Medicinal Chemistry

Nomenclature and Structural Classification Within Heteraspirocyclic Systems

The systematic name "3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one" provides precise structural information according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down the name: "spiro[5.6]dodecane" denotes a spirocyclic system where two rings share a single carbon atom (spiroatom), with one ring containing 5 atoms and the other containing 6 atoms, forming a 12-membered parent structure. The "8-oxa" component specifies an oxygen atom at position 8, while "3,11-diaza" indicates nitrogen atoms at positions 3 and 11. The "10-one" suffix identifies a ketone functional group at position 10, and the "3-benzyl" prefix describes a benzyl substituent attached to the nitrogen at position 3 [2] [6]. This nomenclature places the compound within the broader class of heteraspirocyclic molecules characterized by the orthogonal orientation of rings that imposes significant three-dimensionality—a feature increasingly valued in modern drug design for its ability to access novel chemical space.

Structurally, this molecule belongs to a pharmaceutically relevant subclass of spirocycles containing multiple heteroatoms. The central spiro[5.6]dodecane scaffold differentiates it from smaller spirocycles like the spiro[3.3]heptane derivative (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1181816-12-5) [6] and the spiro[3.4]octane system exemplified by 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives [2]. The benzyl substitution at N-3 is a critical pharmacophore element, mirroring structural motifs seen in bioactive analogs like 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5053-14-5) [3].

Table 1: Structural Comparison of Related Spirocyclic Compounds

Compound NameRing SystemHeteroatom PositionsKey SubstituentsCAS Number
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-oneSpiro[5.6]dodecane8-oxa, 3,11-diaza3-Benzyl, 10-ketoneNot Available
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneSpiro[4.5]decane1-oxa, 3,8-diaza8-Benzyl, 2-ketone5053-14-5
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene derivativeSpiro[3.4]octane5-oxa, 2,6-diazaVaried biphenylmethyl groupsNot Specified
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSpiro[3.3]heptane2-aza2-Boc protection, 6-ketone1181816-12-5

Historical Evolution of Diazaspiro Scaffolds in Drug Discovery

Diazaspirocyclic scaffolds have undergone significant evolution in medicinal chemistry, transitioning from simple synthetic curiosities to sophisticated therapeutic cores. Early examples focused primarily on monocyclic or fused bicyclic systems, but the discovery of improved physicochemical and pharmacological properties in spirocyclic frameworks accelerated their investigation. The strategic incorporation of multiple heteroatoms emerged as a response to limitations in metabolic stability and bioavailability observed in purely hydrocarbon-based spirocycles [6].

The 2010s marked a turning point with spirocyclic compounds entering clinical evaluation, particularly in metabolic diseases and oncology. A seminal advancement was the discovery of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for type 2 diabetes treatment [2]. This work demonstrated that careful manipulation of spirocyclic architecture could achieve exceptional target selectivity while maintaining favorable pharmacokinetic profiles. The optimization campaign exemplified the delicate balance required in spirocyclic drug design: introduction of a carboxyl group enhanced SSTR5 potency but initially increased hERG channel inhibition—a risk mitigated through strategic replacement with isonipecotic acid to reduce π-related cardiotoxicity [2].

More recently, diazaspiro scaffolds have been incorporated into targeted protein degradation platforms. Patent literature reveals spirocyclic linkers and attachment points in proteolysis-targeting chimeras (PROTACs), leveraging their rigidity and spatial control to optimize ternary complex formation [4]. The tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivative (CAS 1181816-12-5), developed by Boehringer Ingelheim, exemplifies industry adoption of these scaffolds as components in chemical biology probes [6].

Significance of Spirocyclic Architectures in Bioactive Molecule Design

Spirocyclic frameworks offer distinct advantages in bioactive molecule design, primarily through their ability to modulate three-dimensional complexity while maintaining molecular efficiency. The 3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one scaffold exemplifies these principles through several key features:

  • Stereochemical Complexity: The spiro junction creates a quaternary carbon center that restricts conformational flexibility. This preorganization can enhance binding affinity and selectivity for target proteins through reduced entropy penalty upon binding. The orthogonal ring arrangement accesses distinct spatial orientations often inaccessible to flat aromatic systems or flexible aliphatic chains [6].

  • Improved Physicochemical Profiles: Incorporation of heteroatoms (N, O) within the spirocyclic framework enhances aqueous solubility compared to purely hydrocarbon spirocycles. The ketone at position 10 provides a hydrogen-bond acceptor site that can improve membrane permeability and bioavailability. Computational analysis of related spiro compounds (e.g., log P predictions for 1181816-12-5 ranging 0.45-2.37 across different calculation methods) indicates favorable lipophilicity profiles [6].

  • Reduced Metabolic Vulnerability: Saturation inherent to spiro[5.6] systems decreases susceptibility to oxidative metabolism compared to aromatic or heteroaromatic rings. Strategic placement of heteroatoms can further direct metabolism away from critical regions, extending half-life. The benzyl group at N-3 provides synthetic versatility for structure-activity relationship exploration while maintaining metabolic stability through steric protection of the nitrogen [3] [4].

  • Target Versatility: Spirocyclic diaza scaffolds demonstrate remarkable adaptability across target classes. The structural similarity to 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives highlights potential in G-protein coupled receptor modulation (e.g., SSTR5 antagonism) [2]. Patent literature indicates applications in kinase inhibition, epigenetic modulation, and protein-protein interaction disruption, particularly when incorporated into bifunctional molecules like degraders [4]. The constrained three-dimensional structure enables precise positioning of pharmacophores against biologically relevant targets that resist conventional flat molecules.

Table 2: Therapeutic Applications of Structurally Related Spirocyclic Compounds

Therapeutic AreaCompound ExampleBiological TargetKey Structural FeaturesRef.
Type 2 Diabetes5-Oxa-2,6-diazaspiro[3.4]oct-6-ene derivativesSomatostatin Receptor Subtype 5 (SSTR5)Biphenylmethyl group, carboxylic acid substituent [2]
Targeted Protein DegradationSpirocyclic-based PROTACsE3 Ligase Engagement (e.g., cereblon)Spiro linker connecting target binder to E3 ligand [4]
Oncology (Chemical Probe)tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateUndisclosed cancer targetCompact spiro[3.3]heptane with ketone and Boc protection [6]
Undisclosed8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneNot specifiedN3-benzyl, spiro[4.5]decane core with lactam [3]

The 3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one scaffold embodies contemporary strategies in lead optimization where three-dimensionality, controlled rigidity, and balanced lipophilicity converge to address challenging targets. Its structural features position it advantageously for exploration in central nervous system disorders (potential BBB permeability suggested by computational models of related compounds) [6], oncology (spatial control for protein degradation), and infectious diseases (scaffold diversity to overcome resistance mechanisms). The benzyl group provides a versatile handle for further derivatization, enabling rapid exploration of structure-activity relationships while maintaining the core spirocyclic advantages that have revolutionized modern medicinal chemistry approaches to difficult targets.

Properties

Product Name

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

IUPAC Name

3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c19-15-11-20-13-16(12-17-15)6-8-18(9-7-16)10-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19)

InChI Key

HPXVBZBPOXCKMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)COC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.